![molecular formula C10H12Cl4Si B14318594 Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane CAS No. 106469-76-5](/img/structure/B14318594.png)
Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane is an organosilicon compound with the molecular formula C10H12Cl4Si. This compound is characterized by the presence of a silicon atom bonded to three chlorine atoms and a complex organic group. It is used in various chemical reactions and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane typically involves the reaction of 2-[4-(2-chloroethyl)phenyl]ethyl chloride with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The reaction is usually performed in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove impurities and by-products.
化学反応の分析
Types of Reactions
Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols, often in the presence of a base to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the reaction rate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are organosilicon compounds with different functional groups replacing the chlorine atoms.
Hydrolysis: The major products are silanols and hydrochloric acid.
Reduction: The major products are silanes with fewer chlorine atoms.
科学的研究の応用
Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo nucleophilic substitution, leading to the formation of new organosilicon compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
類似化合物との比較
Similar Compounds
- Trichloro(2-chloroethyl)silane
- Trichloro(2-chloromethyl)allyl silane
Uniqueness
Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane is unique due to the presence of the 2-[4-(2-chloroethyl)phenyl]ethyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where other similar compounds may not be suitable.
特性
CAS番号 |
106469-76-5 |
|---|---|
分子式 |
C10H12Cl4Si |
分子量 |
302.1 g/mol |
IUPAC名 |
trichloro-[2-[4-(2-chloroethyl)phenyl]ethyl]silane |
InChI |
InChI=1S/C10H12Cl4Si/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14/h1-4H,5-8H2 |
InChIキー |
LMMWYLLAGXKBOY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC[Si](Cl)(Cl)Cl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


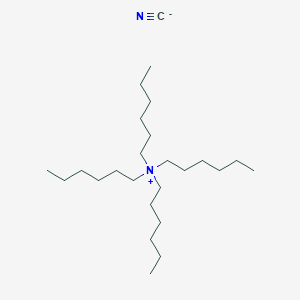
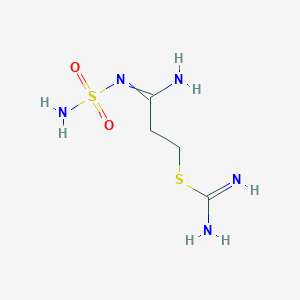
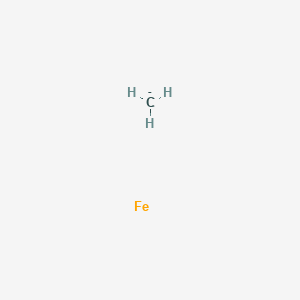
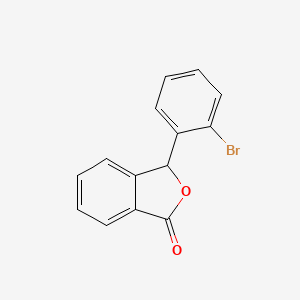
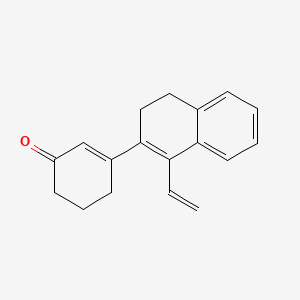
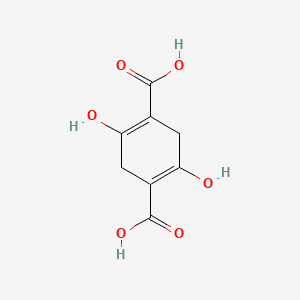

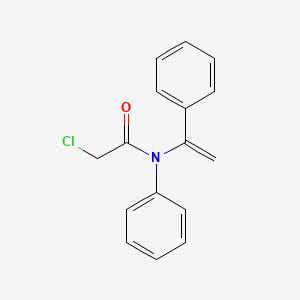
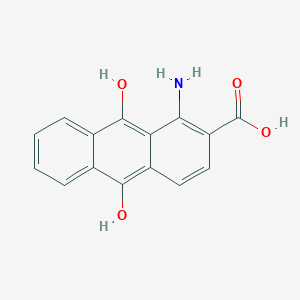
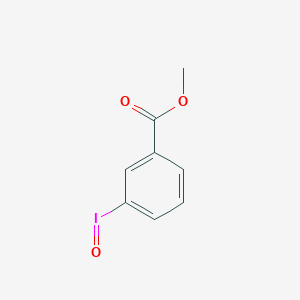
![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)

![N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide](/img/structure/B14318588.png)
![2-Amino-2-[(benzylsulfamoyl)imino]acetamide](/img/structure/B14318592.png)
